1,2-Dioleoyl-sn-glycerol

Catalog No.
S632246
CAS No.
24529-88-2
M.F
C39H72O5
M. Wt
621.0 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dioleoyl-sn-glycerol

CAS Number

24529-88-2

Product Name

1,2-Dioleoyl-sn-glycerol

IUPAC Name

[(2S)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

Molecular Formula

C39H72O5

Molecular Weight

621.0 g/mol

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18-/t37-/m0/s1

InChI Key

AFSHUZFNMVJNKX-LLWMBOQKSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

(+--)-1,2-diolein, (+--)-1,2-dioleoylglycerol, 1,2-diolein, 1,2-dioleoyl-dl-glycerol, 1,2-dioleoyl-rac-glycerol, 1,2-dioleoylglycerol, 1,2-glyceryl dioleate, 9-octadecenoic acid (9Z)-, 1,1'-(1-(hydroxymethyl)-1,2-ethanediyl) ester, 9-octadecenoic acid (9Z)-, 1-(hydroxymethyl)-1,2-ethanediyl ester, 9-octadecenoic acid (9Z)-, diester with 1,2,3-propanetriol, 9-octadecenoic acid (Z)-, 1-(hydroxymethyl)-1,2-ethanediyl ester, di-oleoylglycerol, diolein, dioleoylglycerol, glycerol dioleate, glyceryl 1,2-dioleate, oleic acid diglyceride, olein, 1,2-di-

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC

-DOG as an Analog of Diacylglycerol (DAG)

1,2-DOG is an analog of diacylglycerol (DAG), a crucial second messenger in cellular signaling pathways. DAG activates protein kinase C (PKC), a family of enzymes involved in various cellular processes, including cell growth, differentiation, and proliferation [].

While 1,2-DOG does not activate PKC as effectively as DAG, it serves as a valuable research tool due to its stability and water solubility, which allow for easier manipulation in experiments compared to naturally occurring DAG molecules [, ].

-DOG in Sperm Function Research

Studies have investigated the role of 1,2-DOG in sperm function. It has been shown to induce the acrosome reaction, a crucial step in fertilization where the sperm's acrosome releases enzymes that help it penetrate the egg's protective layer []. This finding suggests that 1,2-DOG may be useful in understanding and potentially treating sperm motility issues and infertility.

-DOG in Other Research Areas

Beyond its applications in studying PKC and sperm function, 1,2-DOG has been employed in various other research areas, including:

  • Investigating membrane structure and function due to its ability to interact with and modify lipid bilayers, which are the main components of cell membranes [].
  • Studying the effects of lipid modifications on protein function and interactions by incorporating 1,2-DOG into artificial membranes [].

1,2-Dioleoyl-sn-glycerol is a specific type of glycerolipid characterized by the presence of two oleoyl fatty acid chains attached at the first and second positions of the glycerol backbone. Its chemical formula is C₃₉H₇₂O₅, and it has a CAS number of 24529-88-2. This compound is classified as a 1,2-diacyl-sn-glycerol, where the acyl groups are derived from oleic acid, a monounsaturated fatty acid commonly found in various natural oils. 1,2-Dioleoyl-sn-glycerol plays significant roles in cellular signaling and metabolism, particularly in lipid metabolism and energy homeostasis .

DOG mimics the function of DAG, a second messenger involved in various cellular processes. DAG activates protein kinase C (PKC), an enzyme that phosphorylates other proteins, leading to changes in cell behavior, such as proliferation, differentiation, and secretion [].

  • Limited data available: Specific safety information on DOG is limited. However, as a synthetic analog of a natural product, it is likely to have similar toxicity as other diacylglycerols.
  • General precautions for organic compounds: Handle with gloves and proper ventilation due to the potential for skin irritation and flammability of organic solvents used for handling DOG [].

  • Oxidation: It can be oxidized to form aldehydes using reagents such as pyridinium dichromate .
  • Phosphorylation: The compound can undergo phosphorylation to yield 1,2-dioleoyl-sn-glycerol-3-phosphate, which is crucial for cellular signaling pathways .
  • Hydrolysis: In the presence of lipases, it can be hydrolyzed to release free fatty acids and glycerol.

These reactions underline its role in metabolic pathways and its potential as a signaling molecule.

1,2-Dioleoyl-sn-glycerol has been studied for its biological activities, particularly its effects on sperm function. It has been shown to induce the acrosome reaction in human sperm, a vital process for fertilization . Additionally, it serves as a metabolite in mice, indicating its involvement in various physiological processes .

Several methods exist for synthesizing 1,2-dioleoyl-sn-glycerol:

  • Chemical Synthesis: This involves the acylation of glycerol with oleic acid under controlled conditions. The process typically requires the use of coupling agents or catalysts to promote the reaction.
  • Enzymatic Synthesis: Lipases can be employed to catalyze the acylation of glycerol with oleic acid, providing a more selective and environmentally friendly approach.
  • Oxidative Reactions: As mentioned earlier, oxidative methods can also be utilized to derive derivatives of 1,2-dioleoyl-sn-glycerol for further studies .

The applications of 1,2-dioleoyl-sn-glycerol are diverse:

  • Biochemical Research: It is widely used in studies related to lipid metabolism and cell signaling.
  • Pharmaceuticals: Due to its biological activity, it may have potential therapeutic applications in reproductive health.
  • Food Industry: As a component of various edible oils and fats, it contributes to the nutritional profile of food products.

Research indicates that 1,2-dioleoyl-sn-glycerol interacts with various proteins and enzymes within cellular pathways. Its ability to induce acrosome reactions suggests interactions with sperm membrane proteins that facilitate fertilization. Furthermore, its role as a signaling molecule implies interactions with receptors involved in metabolic regulation .

Several compounds share structural similarities with 1,2-dioleoyl-sn-glycerol. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,2-Dioctanoyl-sn-glycerol1,2-Diacyl-sn-glycerolContains octanoyl chains; similar biological activity
1,3-Dioleoyl-sn-glycerol1,3-Diacyl-sn-glycerolOleoyl chains at different positions; different signaling roles
1-Oleoyl-2-palmitoyl-sn-glycerolMixed acyl compositionCombines oleic and palmitic acids for distinct properties

The uniqueness of 1,2-dioleoyl-sn-glycerol lies in its specific arrangement of oleic acid chains at positions one and two on the glycerol backbone. This configuration is crucial for its specific biological functions and interactions within cellular systems.

Physical Description

Solid

XLogP3

14.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

620.53797539 g/mol

Monoisotopic Mass

620.53797539 g/mol

Heavy Atom Count

44

Appearance

Assay:≥95%A solution in acetonitrile

UNII

0B6KAM5VNK

Wikipedia

(S)-glyceryl 1,2-dioleate

Use Classification

Lipids -> Glycerolipids [GL] -> Diradylglycerols [GL02] -> Diacylglycerols [GL0201]

Dates

Modify: 2023-08-15

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